

A Technical Guide to H-Orn(Boc)-OMe.HCl: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Orn(Boc)-OMe.HCl**

Cat. No.: **B613351**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride, commonly known as **H-Orn(Boc)-OMe.HCl**. It is a crucial intermediate in synthetic organic chemistry, particularly valued in peptide synthesis and as a building block for pharmaceutical agents. This document details its chemical and physical properties, experimental protocols for its synthesis and use, and its significant role in the development of targeted cancer therapies.

Core Chemical Properties and Structure

H-Orn(Boc)-OMe.HCl is a derivative of the amino acid L-ornithine. It features a methyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the side-chain (delta) amino group. The primary alpha-amino group is unprotected and exists as a hydrochloride salt, which enhances the compound's stability and handling characteristics.

Structural Identifiers:

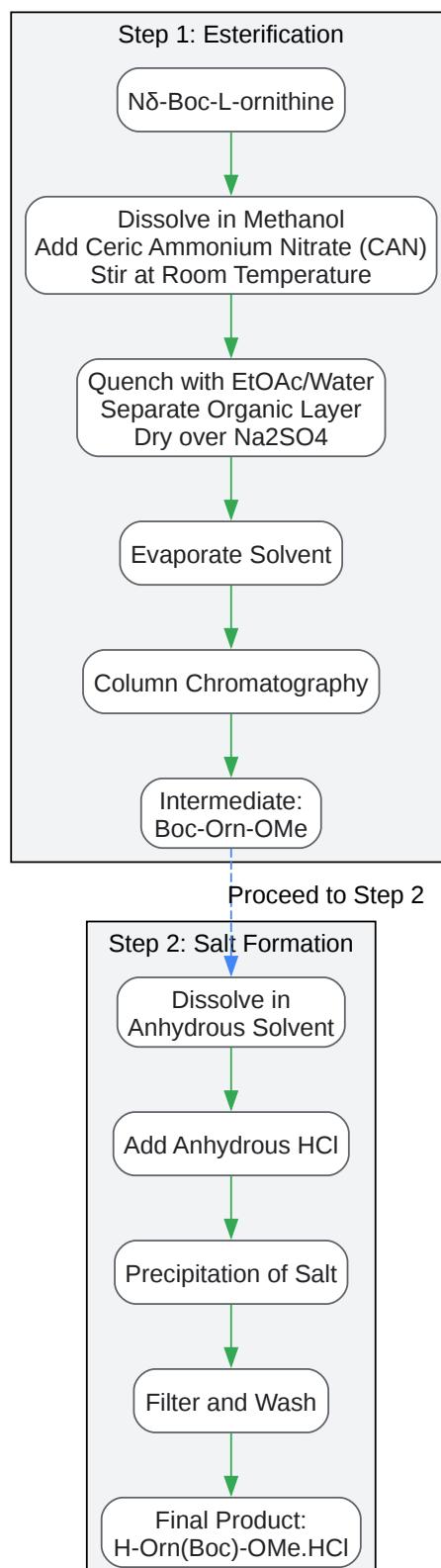
- SMILES:CC(C)(C)OC(=O)NCCC--INVALID-LINK--C(=O)OC.Cl
- InChI:InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-4-6-8(12)9(14)16-4;/h8H,4-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1

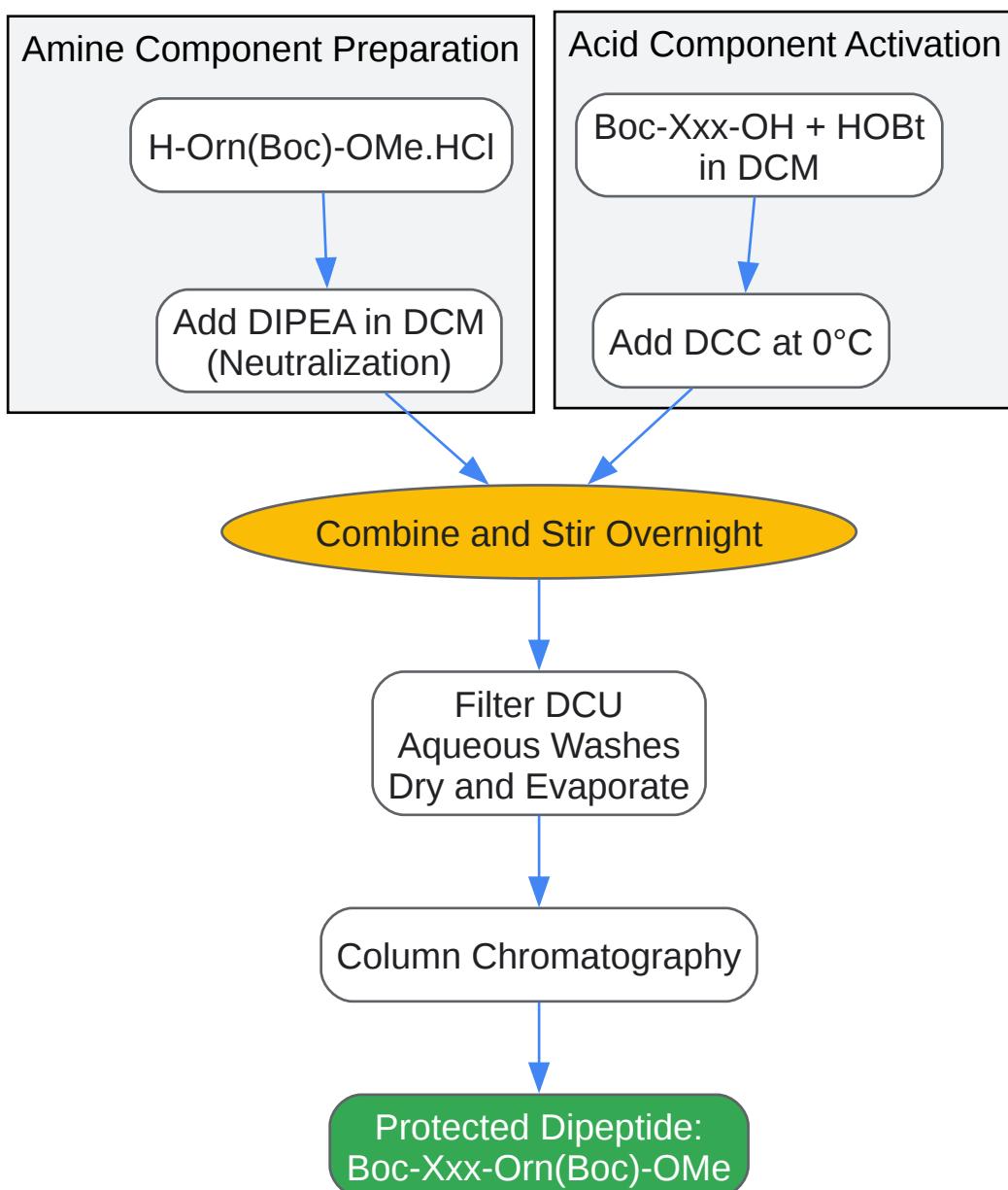
Physicochemical and Spectroscopic Data Summary:

Property	Value	Citations
CAS Number	2480-96-8	[1] [2] [3]
Molecular Formula	C11H23CIN2O4	[1]
Molecular Weight	282.76 g/mol	[1] [4]
Appearance	White to off-white solid/powder	[3] [4]
Melting Point	154-155 °C	[4]
Purity	Available commercially at ≥97% and ≥98%	[2] [3]
Storage Conditions	Inert atmosphere, 2-8°C, keep dry	[3] [4]
Solubility	Based on its structure as a hydrochloride salt, it is expected to be soluble in water, methanol, and other polar solvents, with limited solubility in nonpolar organic solvents.	
Spectroscopic Data	NMR, HPLC, and LC-MS data are available from commercial suppliers for compound verification.	[5] [6]

Synonyms Include: L-Orn(Boc)-OMe·HCl, N_d-Boc-L-ornithine methyl ester hydrochloride, (S)-Methyl 2-aMino-5-((tert-butoxycarbonyl)aMino)pentanoate hydrochloride, N-DELTA-T-BUTOXYCARBONYL-L-ORNITHINE METHYL ESTER HYDROCHLORIDE.[\[4\]](#)

Experimental Protocols


The following sections provide detailed methodologies for the synthesis of **H-Orn(Boc)-OMe·HCl** and its subsequent use in peptide coupling reactions.


The synthesis can be approached as a two-step process: first, the esterification of the commercially available N δ -Boc-L-ornithine, followed by the formation of the hydrochloride salt at the α -amino group. A literature method for the esterification of N-Boc amino acids utilizes ceric ammonium nitrate (CAN).

Methodology:

- Step 1: Esterification of N δ -Boc-L-ornithine to form Boc-Orn-OMe.
 - In a round-bottom flask, dissolve N δ -Boc-L-ornithine in methanol (MeOH).
 - Add ceric ammonium nitrate (CAN) to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
 - Upon completion, add ethyl acetate (EtOAc) and water to the reaction mixture and stir.
 - Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate (Na₂SO₄).
 - Remove the solvent under reduced pressure (in vacuo). The resulting residue is the crude N-Boc ornithine methyl ester (Boc-Orn-OMe).[\[7\]](#)
 - Purify the crude product by silica gel column chromatography to yield pure Boc-Orn-OMe.[\[7\]](#)
- Step 2: Formation of the Hydrochloride Salt.
 - Dissolve the purified Boc-Orn-OMe from Step 1 in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
 - Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the precipitate by filtration, wash with the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl.

- Dry the resulting white solid under vacuum to yield the final product, **H-Orn(Boc)-OMe.HCl**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H-ORN(BOC)-OME HCL | 2480-96-8 [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. H-ORN(BOC)-OME HCL CAS:2480-96-8, CasNo.2480-96-8 Hebei Sankai Chemical Technology Co., Ltd China (Mainland) [sankai.lookchem.com]
- 4. H-ORN(BOC)-OME HCL price,buy H-ORN(BOC)-OME HCL - chemicalbook [chemicalbook.com]
- 5. 2480-96-8|H-Orn(Boc)-OMe.HCl|BLD Pharm [bldpharm.com]
- 6. 2480-96-8 | H-Orn(Boc)-OMe·HCl | Carbamates | Ambeed.com [ambeed.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- To cite this document: BenchChem. [A Technical Guide to H-Orn(Boc)-OMe.HCl: Properties, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613351#h-orn-boc-ome-hcl-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com